Bis(2,4-dichloro-5-nitrophenyl) carbonate
Overview
Description
Bis(2,4-dichloro-5-nitrophenyl) carbonate is a chemical compound with the molecular formula C13H4Cl4N2O7 and a molecular weight of 441.99 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its high reactivity and ability to undergo nucleophilic substitution reactions.
Scientific Research Applications
Bis(2,4-dichloro-5-nitrophenyl) carbonate has several applications in scientific research:
Proteomics: It is used as a reagent in the preparation of active esters for amino acids, which are crucial in peptide synthesis.
Synthesis of Ureas: The compound is employed in the preparation of symmetrical and unsymmetrical ureas, which have various applications in medicinal chemistry.
Peptide Coupling: It acts as a peptide coupling reagent, facilitating the formation of peptide bonds in synthetic peptides.
Carbamate Linked Cytosines:
Mechanism of Action
Target of Action
Bis(2,4-dichloro-5-nitrophenyl) carbonate is primarily used as a reagent in the synthesis of active esters of amino acids . These active esters are crucial in peptide synthesis, serving as intermediates that facilitate the formation of peptide bonds.
Mode of Action
The compound interacts with amino acids to form 4-nitrophenyl active esters . This reaction involves the displacement of the nitrophenyl group by the amino group of the amino acid, resulting in the formation of an ester linkage.
Result of Action
The primary result of the action of this compound is the formation of 4-nitrophenyl active esters of amino acids . These active esters can then be used to form peptide bonds, facilitating the synthesis of peptides and proteins.
Biochemical Analysis
Biochemical Properties
Bis(2,4-dichloro-5-nitrophenyl) carbonate plays a significant role in biochemical reactions, particularly in the synthesis of carbamate-linked cytosines and peptide coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of active esters of amino acids. These interactions are crucial for the preparation of symmetrical and unsymmetrical ureas, which are important in biochemical research and pharmaceutical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Additionally, its role in peptide coupling reactions suggests that it may influence protein synthesis and modification within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reagent for the synthesis of active esters, which are essential intermediates in various biochemical reactions . The compound’s ability to form carbamate-linked cytosines indicates its potential role in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and incompatible with strong oxidizing agents and acids, which may affect its stability and efficacy in biochemical experiments . Long-term exposure to the compound may result in cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including acute oral toxicity and serious eye irritation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research and pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role in the synthesis of active esters and carbamate-linked cytosines suggests its involvement in metabolic flux and the regulation of metabolite levels . Understanding these metabolic pathways is vital for elucidating the compound’s overall impact on cellular and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . The compound’s solubility in chloroform and tetrahydrofuran also affects its distribution and efficacy in biochemical experiments .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, facilitating its role in biochemical reactions and cellular processes .
Preparation Methods
The synthesis of Bis(2,4-dichloro-5-nitrophenyl) carbonate typically involves the reaction of 2,4-dichloro-5-nitrophenol with phosgene in the presence of a base such as pyridine or triethylamine. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Bis(2,4-dichloro-5-nitrophenyl) carbonate is highly reactive and can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-5-nitrophenol and carbon dioxide.
Reduction: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Common reagents used in these reactions include bases like pyridine and triethylamine, as well as reducing agents for the reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Bis(2,4-dichloro-5-nitrophenyl) carbonate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) carbonate: This compound is also used in the synthesis of active esters for amino acids and in the preparation of ureas.
Bis(2,4-dichlorophenyl) carbonate: Similar in structure but lacks the nitro groups, which affects its reactivity and applications.
Properties
IUPAC Name |
bis(2,4-dichloro-5-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDBPILLYLOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl4N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192623 | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39489-75-3 | |
Record name | Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39489-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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